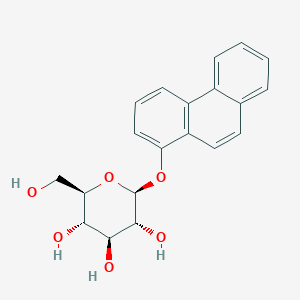
1-phenanthryl beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenanthryl beta-D-glucoside is a phenanthryl beta-D-glucopyranoside. It derives from a 1-phenanthrol.
Aplicaciones Científicas De Investigación
Incretin System and Diabetes Treatment
1-Phenanthryl beta-D-glucoside is closely related to the incretin system, particularly in the treatment of type 2 diabetes. The incretin system involves glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion, suppresses glucagon secretion, inhibits gastric emptying, and reduces appetite. GLP-1 receptor agonists and dipeptidyl peptidase-4 inhibitors are two therapeutic classes derived from this system. They show promising results in lowering fasting and postprandial glucose concentrations and HbA1c levels, often associated with weight loss, and are being explored for their potential to expand beta-cell mass in diabetes treatment (Drucker & Nauck, 2006).
Oligosaccharide Synthesis and Pharmacology
The synthesis of O-aryl-beta-D-glucosides, including those related to 1-phenanthryl beta-D-glucoside, is significant in the stabilization of natural colors and copigmentation. This process plays a role in the pharmaceutical industry and in the development of vaccines (Galland et al., 2007).
GLP-1 Receptor Agonists and Pain Management
The role of GLP-1 receptor agonists, which are chemically related to 1-phenanthryl beta-D-glucoside, extends beyond diabetes treatment. Their ability to activate spinal GLP-1 receptors and suppress pain hypersensitivity without affecting acute nociceptive responses has been observed in various pain conditions, indicating their potential application in pain management (Gong et al., 2014).
Glycemic Control and Type 1 Diabetes
There is also research exploring the effects of GLP-1 receptor agonists on glycemic control in patients with type 1 diabetes, particularly those with residual insulin production. The modulation of insulin secretion and glucose levels, as well as the delay in gastric emptying and glucagon suppression, are areas of interest in this field (Ghazi et al., 2013).
Neuroprotection and Neurodegenerative Diseases
GLP-1 receptor agonists demonstrate potential in neuroprotection and the treatment of neurodegenerative diseases like Parkinson's disease. The underlying mechanisms involve modulation of cognitive functions and neuroprotective effects, opening new avenues for therapeutic applications in neurology (Athauda & Foltynie, 2016).
Propiedades
Nombre del producto |
1-phenanthryl beta-D-glucoside |
|---|---|
Fórmula molecular |
C20H20O6 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenanthren-1-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-7-3-6-13-12-5-2-1-4-11(12)8-9-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1 |
Clave InChI |
RYTFSXYZAYHCOC-OUUBHVDSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol](/img/structure/B1241328.png)
![(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol](/img/structure/B1241332.png)
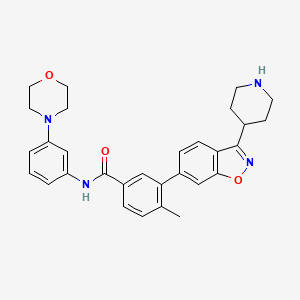
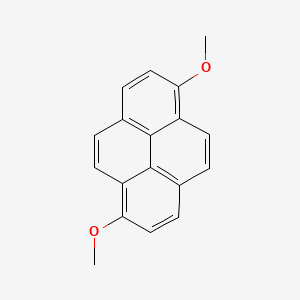
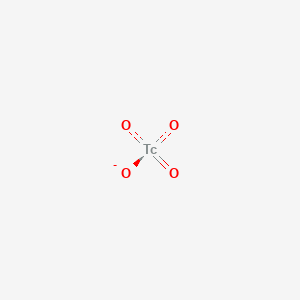


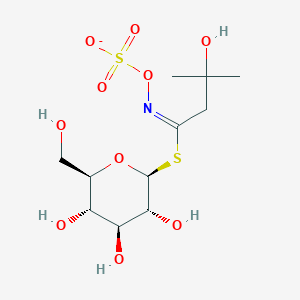
![N-[(E)-[5-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-3-hydroxy-2-methyl-tetrahydrofuran-3-yl]methyleneamino]pyridine-4-carboxamide](/img/structure/B1241346.png)
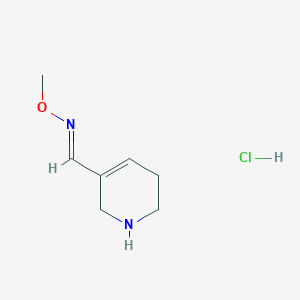
![1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)
![4-N-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-5-nitropyrimidine-2,4-diamine](/img/structure/B1241350.png)
![N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline](/img/structure/B1241351.png)